5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid
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Overview
Description
5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid is an azo compound characterized by the presence of a diazene functional group. Azo compounds are known for their chromophoric properties, which allow them to absorb and emit electromagnetic radiation, making them suitable for various applications, particularly in dyeing materials .
Preparation Methods
The synthesis of 5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol involves an azo coupling reaction between 4-(phenyldiazenyl)benzenediazonium chloride and 8-hydroxyquinoline in a basic medium . The diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution while maintaining vigorous stirring and cooling . This method can be adapted for industrial production by scaling up the reaction and optimizing the conditions for higher yields and purity.
Chemical Reactions Analysis
5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Scientific Research Applications
5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing metal complexes and other derivatives.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Studied for its potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in dyeing processes and as a chemosensor for detecting metal cations.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol involves its interaction with molecular targets through its diazene functional group. This interaction can lead to various biological effects, such as antibacterial activity. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol can be compared with other azo compounds and derivatives of 8-hydroxyquinoline. Similar compounds include:
4-(Phenyldiazenyl)aniline:
8-Hydroxyquinoline: A parent compound with various biological activities.
Quinoline Yellow WS: A food dye containing the 8-hydroxyquinoline moiety. The uniqueness of 5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol lies in its specific structure, which combines the properties of both azo compounds and 8-hydroxyquinoline derivatives, making it suitable for a wide range of applications.
Properties
CAS No. |
915781-00-9 |
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Molecular Formula |
C30H23N8O10P |
Molecular Weight |
686.5 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid |
InChI |
InChI=1S/2C15H10N4O3.H3O4P/c2*20-14-8-7-13(12-2-1-9-16-15(12)14)18-17-10-3-5-11(6-4-10)19(21)22;1-5(2,3)4/h2*1-9,20H;(H3,1,2,3,4) |
InChI Key |
WRDLMADAQANCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)[N+](=O)[O-].C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)[N+](=O)[O-].OP(=O)(O)O |
Origin of Product |
United States |
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